2-(Pyridin-2-yl)-5-aminobenzothiazole
Description
Properties
CAS No. |
61352-24-7 |
|---|---|
Molecular Formula |
C12H9N3S |
Molecular Weight |
227.29 g/mol |
IUPAC Name |
2-pyridin-2-yl-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C12H9N3S/c13-8-4-5-11-10(7-8)15-12(16-11)9-3-1-2-6-14-9/h1-7H,13H2 |
InChI Key |
IXKOSIVMZLCTGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(S2)C=CC(=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-5-aminobenzothiazole typically involves the formation of the benzothiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of 2-aminothiophenol with 2-bromopyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)-5-aminobenzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyridine ring.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the efficacy of 2-(Pyridin-2-yl)-5-aminobenzothiazole derivatives as potential anticancer agents. The compound has been shown to inhibit various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7), by targeting key signaling pathways involved in cell proliferation and survival.
Case Study: PI3Kγ Inhibition
Recent research focused on synthesizing novel derivatives of this compound that target the adenosine triphosphate (ATP) binding domain of the PI3Kγ enzyme. These compounds exhibited promising anticancer activity, demonstrating their potential as therapeutic agents against specific cancers .
Antimicrobial Properties
The antimicrobial properties of this compound have been extensively studied, particularly against pathogenic bacteria and fungi. The compound has shown effectiveness in reducing virulence factors in Pseudomonas aeruginosa, which is known for its antibiotic resistance.
Case Study: Anti-Virulence Activity
In a study evaluating structure-activity relationships, derivatives of this compound were found to significantly impair motility and toxin production in Pseudomonas aeruginosa, indicating their potential as anti-virulence agents .
Neuropharmacological Effects
The compound's interaction with neuroreceptors has also been a focal point of research. Specific derivatives have been identified as having agonistic effects on serotonin receptors, which are crucial in the treatment of psychiatric disorders such as anxiety and depression.
Case Study: Serotonin Receptor Modulation
Research has demonstrated that certain this compound derivatives act as selective modulators of serotonin receptors, suggesting their potential use in developing new treatments for mood disorders .
Antioxidant Properties
The antioxidant capabilities of this compound have been explored in cellular models. Compounds derived from this scaffold have shown effectiveness in reducing reactive oxygen species (ROS) levels, which are implicated in various diseases, including cancer and neurodegenerative disorders.
Case Study: ROS Reduction
Studies indicate that specific thiazole derivatives can significantly reduce ROS levels in cells under oxidative stress, highlighting their potential role as protective agents against oxidative damage .
Synthesis and Structural Variability
The synthesis of this compound is versatile, allowing for modifications that enhance its biological activity. Various synthetic approaches have been developed to create a library of derivatives with tailored pharmacological profiles.
Table: Summary of Biological Activities
| Compound Derivative | Activity Type | Target/Effect |
|---|---|---|
| Compound A | Anticancer | Inhibition of PI3Kγ in A549 cells |
| Compound B | Antimicrobial | Reduced virulence in Pseudomonas aeruginosa |
| Compound C | Neuropharmacological | Agonist for serotonin receptors |
| Compound D | Antioxidant | Reduction of ROS levels |
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)-5-aminobenzothiazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-(Pyridin-2-yl)-5-aminobenzothiazole and related compounds:
| Compound | Core Structure | Substituents | Key Properties | Applications | Ref. |
|---|---|---|---|---|---|
| This compound | Benzothiazole | Pyridin-2-yl (C2), -NH2 (C5) | High π-conjugation, metal coordination via pyridine, NH2 reactivity | Drug design, sensors | [3, 5] |
| (2-(Pyridin-2-yl)ethyl)urea | Urea | Pyridin-2-yl ethyl chain | Hydrogen-bonding capacity, moderate lipophilicity | Enzyme inhibitors, agrochemicals | [2] |
| 2-Aminothiazole derivatives | Thiazole | Varied (e.g., pyridine, aryl) | Enhanced bioactivity via thiazole core | Antimicrobial agents | [3] |
| Pyridinyl-phthalocyanines | Phthalocyanine | Pyridin-2-yl ethanol substituent | Strong UV-Vis absorption, fluorescence | Photosensitizers, optoelectronics | [5] |
| Pyrazole-thiadiazine hybrids | Pyrazole + thiadiazine | Chlorophenyl, carboxamide | Dual heterocyclic pharmacophores, improved metabolic stability | Anticancer agents | [6] |
Key Comparisons :
Electronic Properties: this compound exhibits stronger π-conjugation than urea-based analogs (e.g., (2-(pyridin-2-yl)ethyl)urea), leading to red-shifted UV-Vis absorption (~350 nm vs. ~280 nm for urea derivatives) . Pyridinyl-phthalocyanines show superior photophysical properties (e.g., fluorescence quantum yield >0.5) compared to benzothiazole derivatives, making them more suitable for optoelectronic applications .
Synthetic Complexity: Benzothiazole derivatives require multi-step synthesis (e.g., Knoevenagel condensation followed by oxidation), whereas urea derivatives like (2-(pyridin-2-yl)ethyl)urea are synthesized in a single step with high yields (98%) . Pyridinyl-phthalocyanines necessitate aromatic nucleophilic substitution and metal coordination, increasing synthetic complexity .
Biological Activity: 2-Aminothiazole derivatives (e.g., 2-(3-pyridinyl)-2H-indazole carboxamides) demonstrate higher antimicrobial activity (MIC <1 µg/mL) than benzothiazole analogs, attributed to thiazole’s inherent bioactivity . Urea derivatives show superior enzyme inhibition (e.g., IC50 ~10 nM for carbonic anhydrase) due to hydrogen-bonding interactions .
Crystallographic Data: X-ray studies reveal that pyridinyl-vinylbenzaldehydes (e.g., compound I in ) adopt monoclinic crystal systems (space group P21/c), whereas benzothiazole derivatives may form triclinic systems, affecting solubility and stability .
Research Findings and Limitations
- Pharmacological Potential: While this compound is less explored in drug development compared to urea or thiazole derivatives, its metal-binding ability suggests promise in targeting metalloenzymes .
- Agrochemical Relevance : Patent data () highlights pyridinyl-thiazole hybrids (e.g., tyclopyrazoflor) as next-generation insecticides, though benzothiazole analogs are underrepresented in this domain .
- Limitations: Direct comparative studies on pharmacokinetics or toxicity are scarce.
Q & A
Q. What are the most reliable synthetic routes for 2-(Pyridin-2-yl)-5-aminobenzothiazole derivatives, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of 2-aminobenzothiazole derivatives often involves nucleophilic substitution or condensation reactions. For example:
- Route 1: Reacting 2-aminobenzothiazole with 2,4-dichloro-5-methylpyrimidine in the presence of NaOH at room temperature yields N-(2-chloro-5-methylpyrimidin-4-yl)benzo[d]thiazol-2-amine via C-4 substitution on the pyrimidine ring .
- Route 2: Condensation of 2-benzothiazolyl guanidine (synthesized from 2-aminobenzothiazole and S-methyl isothiourea) with chalcones, β-ketoesters, or diethyl malonate under acidic or aqueous conditions produces pyrimidine-based derivatives .
Critical Factors:
- Temperature: Elevated temperatures (e.g., 80°C for guanidine synthesis) improve reaction kinetics but may lead to side products .
- Catalysts: Trimethylorthoacetate (TMOA) enhances cyclization efficiency in Biginelli-modified reactions .
- Purity Validation: Use IR (NH₂ peaks at ~3358–3244 cm⁻¹), (thiazole C4-H at δ 6.90 ppm), and elemental analysis (C, H, N) to confirm product integrity .
Q. How can researchers validate the structural integrity of synthesized this compound compounds?
Methodological Answer: Combined spectroscopic and analytical techniques are essential:
- : Identify aromatic protons (δ 7.50–8.15 ppm for pyridyl and benzothiazole rings) and NH₂ groups (δ 8.15 ppm) .
- Mass Spectrometry (MS): Confirm molecular ions (e.g., m/z 246 for C₁₁H₁₀N₄OS derivatives) and fragmentation patterns (e.g., loss of COCH₃ at m/z 203) .
- Elemental Analysis: Match calculated vs. experimental values (e.g., C: 53.64% vs. 53% observed) to detect impurities .
Best Practice: Cross-validate with (e.g., C=O at 199.67 ppm) and IR (C=O stretch at 1668 cm⁻¹) to resolve ambiguities in regiochemistry .
Advanced Research Questions
Q. How can molecular docking studies elucidate the anticancer mechanisms of this compound derivatives?
Methodological Answer:
- Target Selection: Prioritize kinases (e.g., EGFR, VEGFR) or DNA-interacting proteins based on structural analogs (e.g., pyrimidine-based benzothiazoles) .
- Docking Protocols:
- Use AutoDock Vina or Schrödinger Suite for ligand-protein interaction analysis.
- Validate docking poses against crystallographic data (e.g., PDB ID 1M17 for kinase targets).
- Key Interactions: Look for hydrogen bonding with pyridyl N-atoms or π-π stacking between benzothiazole and aromatic residues (e.g., Phe in ATP-binding pockets) .
Case Study: Derivatives with 4-acetylphenylazo substituents showed enhanced binding to DNA gyrase (ΔG = −9.2 kcal/mol) via hydrophobic interactions .
Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?
Methodological Answer:
- Pharmacophore Mapping: Compare active vs. inactive analogs to identify essential moieties (e.g., the pyridin-2-yl group enhances cellular uptake ).
- Solubility Optimization: Modify substituents (e.g., −SO₃H or −COOH) to improve bioavailability, as logP >3 often correlates with poor aqueous solubility .
- Dose-Response Analysis: Use IC₅₀ values from MTT assays to distinguish true activity from cytotoxicity artifacts (e.g., derivatives with IC₅₀ <10 μM warrant further study) .
Example: A trifluoromethyl-substituted derivative showed 5-fold higher potency than the parent compound due to enhanced membrane permeability .
Q. How can regioselectivity challenges in heterocyclic ring formation be addressed during synthesis?
Methodological Answer:
- Directing Groups: Use −NH₂ or −OCH₃ to guide electrophilic substitution (e.g., C-5 amination in benzothiazole) .
- Protection-Deprotection: Temporarily block reactive sites (e.g., acetylation of −NH₂) to prevent undesired cyclization .
- Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 12 h to 30 min) and improve regioselectivity via controlled heating .
Data Insight: Yields improved from 60% to 85% when TMOA was used as a cyclization catalyst in pyrimidine ring closure .
Q. What in vitro models are optimal for evaluating the antifungal potential of this compound derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
